

# Methyl D-Cysteinate Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

Cat. No.: B15598826

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## Abstract

**Methyl D-cysteinate hydrochloride**, the methyl ester of the D-isomer of the amino acid cysteine, is a versatile chiral building block with significant applications in organic synthesis, medicinal chemistry, and drug development. Its unique structural features, including a nucleophilic thiol group, a primary amine, and a carboxylic ester, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and complex chemical entities. This technical guide provides an in-depth review of the synthesis, chemical properties, reactivity, and biological significance of **Methyl D-cysteinate hydrochloride**, with a focus on its emerging role in cellular signaling pathways. Detailed experimental protocols and structured data presentations are included to facilitate its practical application in research and development.

## Chemical and Physical Properties

**Methyl D-cysteinate hydrochloride** is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value
CAS Number	70361-61-4
Molecular Formula	C <sub>4</sub> H <sub>10</sub> ClNO <sub>2</sub> S
Molecular Weight	171.65 g/mol
Appearance	White to off-white crystalline powder
Melting Point	139-141 °C
Solubility	Soluble in water and methanol.
Optical Rotation	Specific values vary depending on the solvent and concentration.
Storage Conditions	Store in a cool, dry place, away from moisture and oxidizing agents.

## Synthesis of Methyl D-Cysteinate Hydrochloride

The most common and efficient method for the synthesis of **Methyl D-cysteinate hydrochloride** is the Fischer esterification of D-cysteine hydrochloride monohydrate using methanol in the presence of an acid catalyst, typically thionyl chloride or anhydrous hydrogen chloride.

### Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol is adapted from established methods for the esterification of amino acids.

Materials:

- D-cysteine hydrochloride monohydrate
- Methanol (anhydrous)
- Thionyl chloride (SOCl<sub>2</sub>)

- Diethyl ether (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Rotary evaporator
- Büchner funnel and filter paper

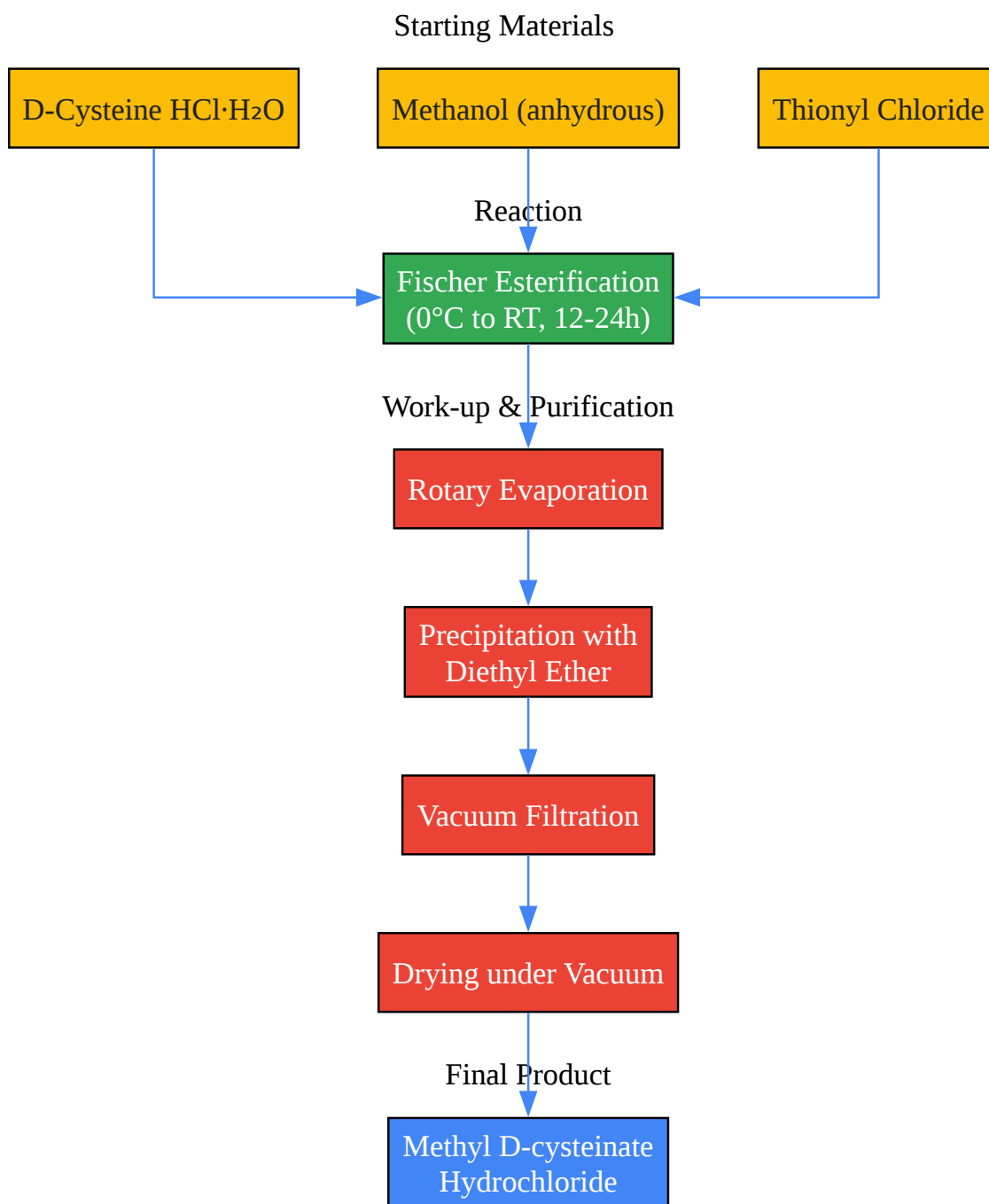
Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-cysteine hydrochloride monohydrate in anhydrous methanol under a nitrogen atmosphere.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (typically 2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The suspension should gradually become a clear solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting solid, add anhydrous diethyl ether to precipitate the product.
- Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
- Dry the product under vacuum to obtain **Methyl D-cysteinate hydrochloride**.

Expected Yield: 90-98%

## Synthesis Workflow



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**Caption:** Synthesis workflow for **Methyl D-cysteinate hydrochloride**.

## Reactivity and Chemical Transformations

The reactivity of **Methyl D-cysteinate hydrochloride** is primarily dictated by its three functional groups: the thiol, the amine, and the methyl ester.

- **Thiol Group (-SH):** The thiol group is highly nucleophilic and readily undergoes reactions with a variety of electrophiles. This includes alkylation, acylation, and Michael additions to  $\alpha,\beta$ -unsaturated carbonyl compounds. The thiol can also be oxidized to form disulfides.
- **Amino Group (-NH<sub>2</sub>):** The primary amine is also nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. In peptide synthesis, this group is typically protected (e.g., with Fmoc or Boc) before the carboxylic acid is activated for coupling.
- **Methyl Ester (-COOCH<sub>3</sub>):** The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

## Biological Significance and Role in Signaling Pathways

Recent research has unveiled the significant role of endogenous D-cysteine, the parent amino acid of **Methyl D-cysteinate hydrochloride**, in mammalian physiology, particularly in the nervous and endocrine systems. While direct studies on the methyl ester are less common, its role as a cell-permeable derivative of D-cysteine makes these findings highly relevant.<sup>[1]</sup>

### Regulation of Insulin Secretion

Endogenous D-cysteine, synthesized by the enzyme serine racemase (SR), has been identified as a regulator of insulin secretion in the pancreas.<sup>[2][3][4][5]</sup> Studies have shown that D-cysteine can inhibit glucose-stimulated insulin secretion.<sup>[3][4][5]</sup> The proposed signaling pathway involves the following steps:

- **Inhibition of Adenylyl Cyclase:** D-cysteine leads to a decrease in intracellular cyclic AMP (cAMP) levels.<sup>[2][3][4]</sup>

- **Reduced CREB Phosphorylation:** The reduction in cAMP results in decreased phosphorylation of the transcription factor CREB (cAMP response element-binding protein). [2][3][4]
- **Decreased DNA Methyltransferase Activity:** This leads to lower DNA methyltransferase (DNMT) enzymatic activity. [2][3][4]
- **Hypomethylation of the Insulin Promoter:** The reduced DNMT activity results in decreased methylation of the Ins1 gene promoter. [2][3][4]
- **Altered Insulin Expression:** This epigenetic modification ultimately modulates insulin gene expression and secretion.



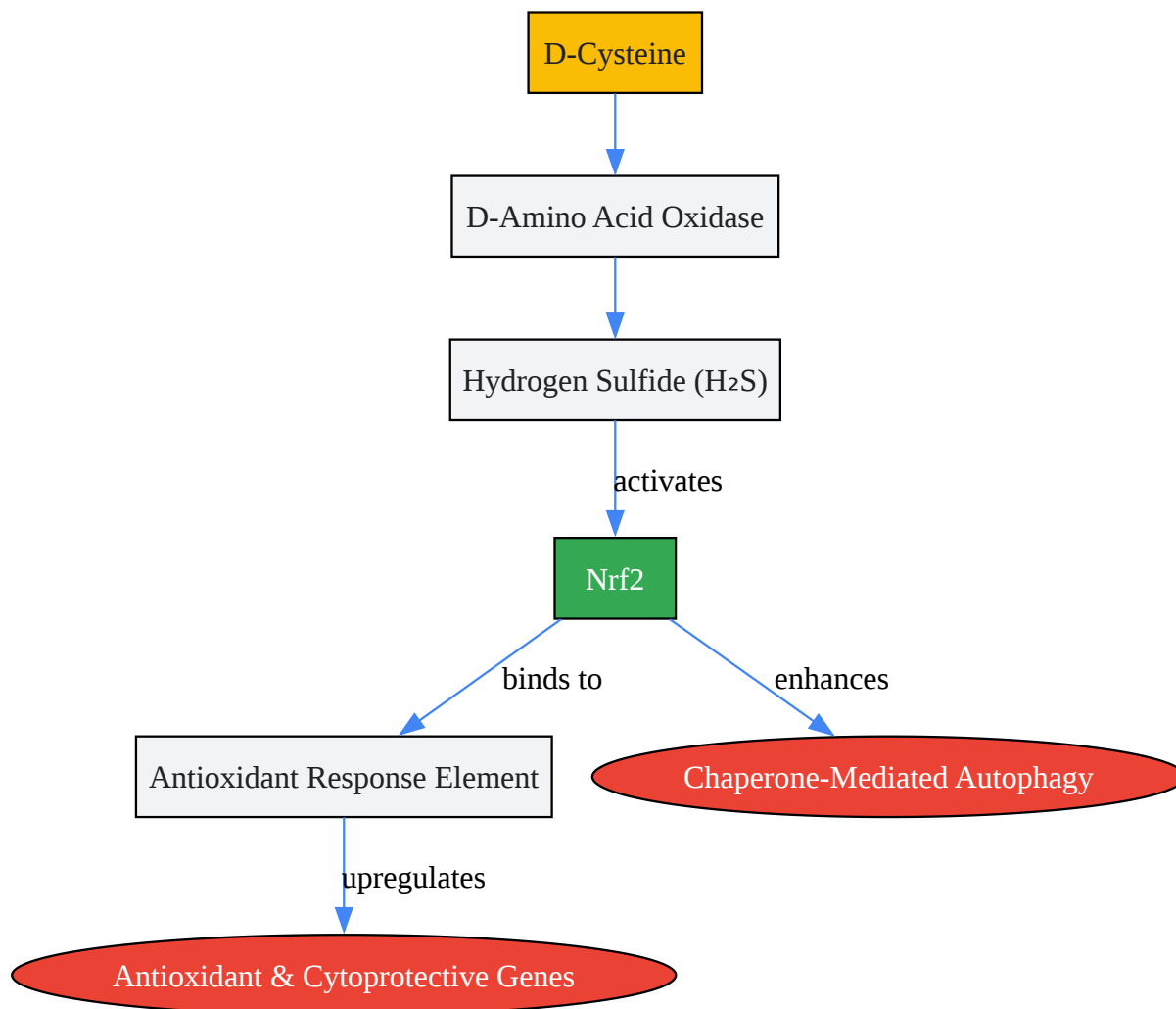
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**Caption:** D-Cysteine signaling pathway in pancreatic insulin secretion.

## Neuronal Function and Neuroprotection

D-cysteine and its derivatives have been shown to play a role in the central nervous system.[1] It is involved in the proliferation of neural progenitor cells and has demonstrated neuroprotective effects.[6] One of the proposed mechanisms involves the generation of hydrogen sulfide (H<sub>2</sub>S), a known gasotransmitter with various physiological roles.[7]

In cerebellar Purkinje cells, D-cysteine is metabolized by D-amino acid oxidase (DAO) to produce H<sub>2</sub>S.[7] This H<sub>2</sub>S then activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which in turn upregulates the expression of antioxidant and cytoprotective genes, and also enhances chaperone-mediated autophagy (CMA).[7]



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**Caption:** D-Cysteine signaling in neuronal cells via H<sub>2</sub>S and Nrf2.

## Applications in Drug Development and Research

**Methyl D-cysteinate hydrochloride** serves as a crucial starting material and intermediate in several areas of pharmaceutical research and development.

- **Peptide Synthesis:** It is a key component in the synthesis of peptides containing D-cysteine residues. The thiol group allows for the formation of disulfide bridges, which are critical for

the structure and function of many peptides and proteins. The D-configuration provides resistance to enzymatic degradation, enhancing the in vivo stability of peptide-based drugs.

- **Chiral Synthesis:** As an enantiomerically pure compound, it is a valuable chiral building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals.
- **Drug Delivery:** The esterification of D-cysteine to its methyl ester enhances its lipophilicity and cell permeability, making it a useful tool for studying the intracellular effects of D-cysteine.[1] This principle can be applied to the design of prodrugs to improve the delivery of cysteine-containing therapeutics.
- **Precursor for Heterocyclic Compounds:** The functional groups of **Methyl D-cysteinate hydrochloride** allow for its use in the synthesis of various heterocyclic compounds, some of which may possess interesting pharmacological properties.

## Conclusion

**Methyl D-cysteinate hydrochloride** is a compound of significant interest to the scientific community. Its straightforward synthesis, versatile reactivity, and the emerging understanding of the biological roles of its parent amino acid, D-cysteine, position it as a valuable tool in both fundamental research and applied drug discovery. The signaling pathways in which D-cysteine is involved, particularly in insulin regulation and neuronal function, open new avenues for therapeutic intervention. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of **Methyl D-cysteinate hydrochloride** in their respective fields.

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